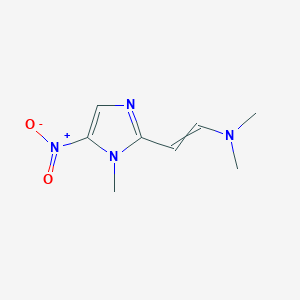
5-Nitro-1-methyl-2-(2-dimethylaminovinyl)-imidazole
Cat. No. B8554587
M. Wt: 196.21 g/mol
InChI Key: SCYMXRCVXLEBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03952007
Procedure details


14.1 g. (0.1 mole) of 5-nitro-1,2-dimethylimidazole and 21 g. (0.12 mole) of bis-dimethylamino-tert.-butoxymethane were heated in 90 ml. of dimethylformamide to 130° C. for 15 minutes. After cooling, the red crystals were vacuum-filtered and recrystallized from dimethylformamide.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[N:8]([CH3:9])[C:7]([CH3:10])=[N:6][CH:5]=1)([O-:3])=[O:2].[CH3:11][N:12]([CH:14](N(C)C)OC(C)(C)C)[CH3:13]>CN(C)C=O>[N+:1]([C:4]1[N:8]([CH3:9])[C:7]([CH:10]=[CH:11][N:12]([CH3:14])[CH3:13])=[N:6][CH:5]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CN=C(N1C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(OC(C)(C)C)N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the red crystals were vacuum-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dimethylformamide
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CN=C(N1C)C=CN(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
